

Comprehensive Characterization Guide: 2-Hydroxy-3-methylbenzylphosphonic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-3-methylbenzylphosphonic acid

CAS No.: 52741-95-4

Cat. No.: B14640427

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CAS Registry Number: 52741-95-4 Molecular Formula: $C_8H_{11}O_4P$ Molecular Weight: 202.14 g/mol

Executive Summary & Chemical Context

2-Hydroxy-3-methylbenzylphosphonic acid is a specialized organophosphorus intermediate, primarily utilized as a bidentate ligand in coordination chemistry and a corrosion inhibitor in industrial applications. Its structure features a phosphonomethyl group ($-CH_2PO_3H_2$) ortho to a phenolic hydroxyl group, creating a potent chelation site for transition metals (e.g., Fe^{3+} , Zn^{2+}).

This guide provides a rigorous framework for validating the identity and purity of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented below synthesizes standard spectroscopic principles with specific structural constraints of the 1,2,3-trisubstituted benzene system.

Synthesis Context & Impurity Profiling

Understanding the synthesis origin is critical for interpreting spectral "noise." This compound is typically synthesized via two primary routes:

- Mannich-Type Reaction: o-Cresol + Formaldehyde + Phosphorous Acid.
 - Common Impurities: Bis(phosphonomethyl) derivatives, unreacted o-cresol.
- Arbuzov Rearrangement: 2-Hydroxy-3-methylbenzyl chloride + Triethyl phosphite

Hydrolysis.

- Common Impurities: Mono-ethyl esters (incomplete hydrolysis), benzyl chloride residues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation. The analysis must account for the coupling between Phosphorus-31 (

P, spin 1/2) and both protons and carbons.

Solvent Selection: DMSO-d₆ is recommended for observing exchangeable protons (OH/POH). D₂O (with NaOD) is preferred for resolution of the carbon skeleton but will exchange labile protons.

A.

H NMR (Proton NMR)

- Key Feature: The methylene protons (–CH₂–P) appear as a distinct doublet due to large geminal coupling with phosphorus ().
- Aromatic Region: The 1,2,3-substitution pattern yields a specific splitting pattern (typically two doublets and one triplet, or a multiplet depending on field strength).

Table 1: Predicted

H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment
8.50 - 10.00	Broad Singlet	3H	-	Phenolic –OH & P–OH (Exchangeable)
6.95 - 7.05	Doublet (d)	1H		Ar–H (6-position)
6.85 - 6.95	Doublet (d)	1H		Ar–H (4-position)
6.65 - 6.75	Triplet (t)	1H		Ar–H (5-position)
2.85 - 3.05	Doublet (d)	2H		Ar–CH ₂ –P (Diagnostic)
2.15 - 2.25	Singlet (s)	3H	-	Ar–CH ₃ (3-position)

B.

C NMR (Carbon NMR)

- Key Feature: Carbon-Phosphorus couplings () are observable up to 3 bonds away. The benzylic carbon (C1) will show a large doublet ().

Table 2: Predicted

C NMR Data (DMSO-d₆)

Chemical Shift (, ppm)	Splitting ()	Assignment	Note
154.5	Doublet (Hz)	C2 (Ar-OH)	ipso to OH, coupled to P
130.2	Singlet (or weak d)	C4 (Ar-H)	meta to CH ₂ P
128.5	Singlet	C6 (Ar-H)	ortho to CH ₂ P
125.0	Doublet (Hz)	C3 (Ar-CH ₃)	meta to CH ₂ P
120.5	Singlet	C5 (Ar-H)	para to CH ₂ P
119.0	Doublet (Hz)	C1 (Ar-CH ₂ P)	ipso to CH ₂ P
30.5 - 34.0	Doublet (Hz)	-CH ₂ -P	Direct P-C Bond
16.5	Singlet	-CH ₃	Methyl group

C.

P NMR (Phosphorus NMR)

- Standard: 85% H₃PO₄ (external standard, = 0.0 ppm).
- Observation: A single clean resonance confirms the phosphonic acid state.
- Shift:
 - 20.0 – 26.0 ppm (Singlet, H-decoupled).
 - Note: Presence of peaks at

0-5 ppm indicates phosphate impurities (C-O-P bonds).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is most sensitive for phosphonic acids due to facile deprotonation.

- Molecular Ion:

at m/z 201.1.
- Fragmentation Pattern (MS/MS):
 - Precursor: 201.1
 - Loss of H₂O (18 Da)

183.1 (Cyclic phosphone formation).
 - Loss of H₃PO₃ (82 Da)

119.1 (Methyl-quinone methide species).
 - Loss of PO₃H₂ (79 Da)

121.1 (Hydroxymethyl-cresol radical).

Infrared Spectroscopy (IR)

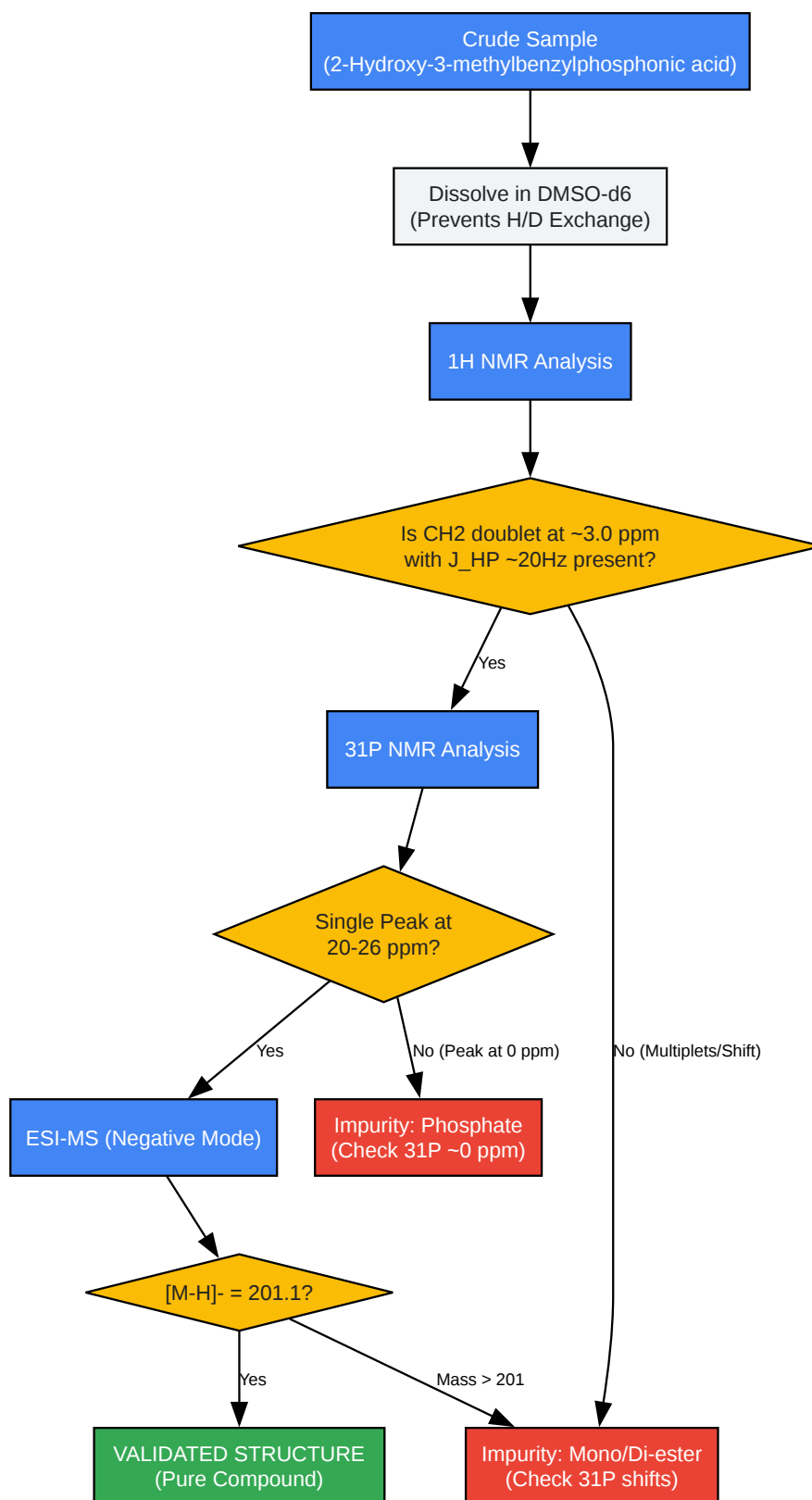
Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Table 3: Diagnostic IR Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Description
3200 - 3500	(O-H)	Broad, Strong	Phenolic and P-OH hydrogen bonding.
1150 - 1250	(P=O)	Strong	Phosphoryl stretch; sensitive to H-bonding.
1000 - 1050	(P-O)	Medium	P-OH stretching.
900 - 950	(P-O)	Broad	P-OH bending/deformation.
1450 - 1600	(C=C)	Medium	Aromatic ring skeletal vibrations.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for validating the compound structure, highlighting the "Self-Validating" checkpoints.



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Caption: Analytical decision tree for structural validation of **2-Hydroxy-3-methylbenzylphosphonic acid**.

References

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Sources

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